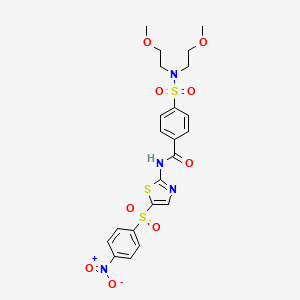
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O9S3 and its molecular weight is 584.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a novel sulfamoyl-benzamide derivative that has garnered attention for its biological activity, particularly as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of sulfamoyl-benzamide derivatives typically involves the reaction of benzamide with sulfamoyl chlorides and various substituents to enhance their inhibitory properties against specific enzymes. The target compound was synthesized through a multi-step process involving the formation of thiazole and sulfonyl moieties, which are critical for its biological activity.
Inhibition of h-NTPDases
Research indicates that various sulfamoyl-benzamide derivatives exhibit selective inhibition of h-NTPDases, which are implicated in several pathological conditions, including cancer and inflammatory diseases. The compound's efficacy was evaluated through IC50 values against different h-NTPDase isoforms:
| Compound | h-NTPDase Isoform | IC50 (μM) |
|---|---|---|
| This compound | NTPDase1 | 2.88 ± 0.13 |
| NTPDase2 | 0.72 ± 0.11 | |
| NTPDase3 | 0.28 ± 0.07 |
The compound demonstrated strong inhibitory activity, particularly against h-NTPDase1 and h-NTPDase3, suggesting its potential as a therapeutic agent in diseases where these enzymes are overactive .
Anticancer Properties
In addition to its role as an enzyme inhibitor, the compound has been evaluated for anticancer properties. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism of action was linked to cell cycle arrest and inhibition of tubulin polymerization:
- Cell Line Tested : MCF-7
- Inhibition Rate : 90% at 6.25 µg/mL
Flow cytometric assays confirmed that the compound led to significant cell cycle arrest in treated cells, highlighting its potential as an anticancer agent .
Case Studies
- Study on h-NTPDases : A comprehensive study evaluated multiple sulfamoyl-benzamide derivatives for their inhibitory effects on h-NTPDases. The most potent inhibitors were identified through molecular docking studies, revealing significant interactions with key amino acids in the enzyme active sites .
- Anticancer Efficacy : In a study focusing on the anticancer activity of sulfamoyl derivatives, it was found that certain compounds led to effective cell cycle arrest in breast cancer cells. The results indicated that these compounds could be developed further for cancer therapy .
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O9S3/c1-34-13-11-25(12-14-35-2)38(32,33)19-7-3-16(4-8-19)21(27)24-22-23-15-20(36-22)37(30,31)18-9-5-17(6-10-18)26(28)29/h3-10,15H,11-14H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHXBPRZRRSCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O9S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













